molecular formula C18H14ClNO2 B444163 6-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid CAS No. 445289-11-2

6-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid

Cat. No.: B444163
CAS No.: 445289-11-2
M. Wt: 311.8g/mol
InChI Key: NAFAYTBCOPFSHO-UHFFFAOYSA-N
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Description

6-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C18H14ClNO2 and a molecular weight of 311.77 g/mol . This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science.

Mechanism of Action

Mode of Action

Quinoline derivatives have been known to interact with various biological targets, leading to a wide range of potential therapeutic effects .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid are currently unknown . These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy and safety profile.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .

Preparation Methods

The synthesis of 6-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,4-dimethylaniline with 2-chloroquinoline-4-carboxylic acid under acidic conditions, followed by cyclization and chlorination steps . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

6-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form quinoline derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include various substituted quinoline derivatives.

Scientific Research Applications

6-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

6-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid can be compared with other quinoline derivatives such as:

Properties

IUPAC Name

6-chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO2/c1-10-3-4-12(7-11(10)2)17-9-15(18(21)22)14-8-13(19)5-6-16(14)20-17/h3-9H,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAFAYTBCOPFSHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60353786
Record name 6-chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

445289-11-2
Record name 6-chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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